

2-(3-Chloropropyl)-1,3-dioxolane chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(3-Chloropropyl)-1,3-dioxolane

Cat. No.: B091844

[Get Quote](#)

An In-depth Technical Guide to 2-(3-Chloropropyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of **2-(3-Chloropropyl)-1,3-dioxolane**. This versatile compound serves as a key building block in various organic syntheses, particularly in the development of pharmaceutical intermediates and other complex molecules.

Chemical Structure and Identification

2-(3-Chloropropyl)-1,3-dioxolane, also known as 4-chlorobutyraldehyde ethylene acetal, is characterized by a five-membered dioxolane ring attached to a chloropropyl side chain. The dioxolane group serves as a protecting group for the aldehyde functionality, rendering the molecule stable under conditions that would typically affect an aldehyde. This "masked" aldehyde can be deprotected under acidic conditions when the aldehyde is needed for a subsequent reaction.

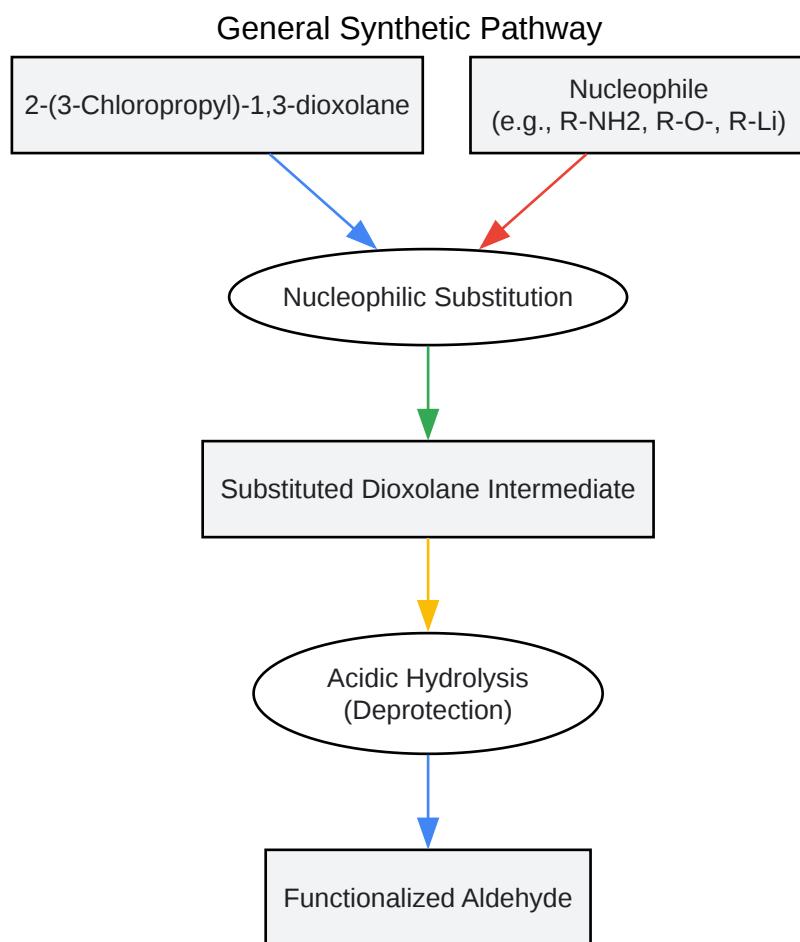
Structural Identifiers:

- IUPAC Name: **2-(3-chloropropyl)-1,3-dioxolane**
- CAS Number: 16686-11-6[1]

- Molecular Formula: C₆H₁₁ClO₂[\[1\]](#)
- SMILES: C1CCCC1OCCO1[\[1\]](#)
- InChI: 1S/C6H11ClO2/c7-3-1-2-6-8-4-5-9-6/h6H,1-5H2[\[1\]](#)
- InChI Key: ZBPUNVFDQXYNDY-UHFFFAOYSA-N[\[1\]](#)

Physicochemical Properties

The following table summarizes the key physicochemical properties of **2-(3-Chloropropyl)-1,3-dioxolane**.


Property	Value	Reference
Molecular Weight	150.60 g/mol	[1]
Appearance	Liquid	[1]
Boiling Point	93-94 °C at 12 mmHg	[1]
Melting Point	8 °C	[2]
Density	1.142 g/mL at 20 °C	[1]
Refractive Index	n _{20/D} 1.453	[1]
Flash Point	79 °C (174.2 °F) - closed cup	[1]
Assay	≥97.0% (GC)	[1]

Applications in Organic Synthesis

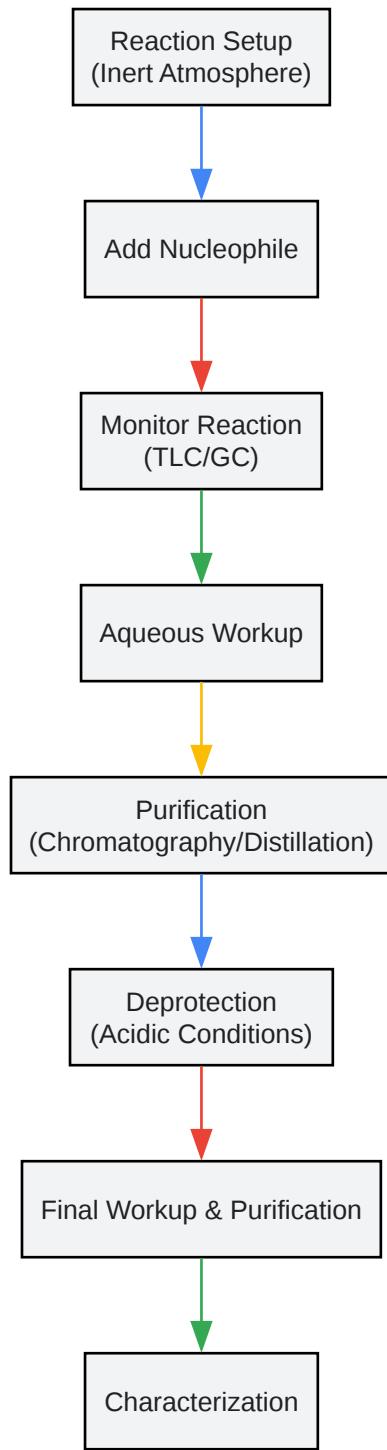
2-(3-Chloropropyl)-1,3-dioxolane is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 3-(1,3-dioxolan-2-yl)propyl moiety.[\[1\]](#)[\[3\]](#) Its bifunctional nature, possessing a masked aldehyde and an alkyl chloride, allows for a variety of synthetic transformations.

A primary application involves its use as an electrophile in nucleophilic substitution reactions. The chlorine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, and carbanions, to form a new carbon-carbon or carbon-heteroatom bond. Subsequently, the

dioxolane protecting group can be removed to reveal the aldehyde for further functionalization. This strategy is employed in the synthesis of various complex molecules, including (\pm)-histrionicotoxin and (\pm)-histrionicotoxin 235A.[1] It has also been used in the preparation of corresponding phosphonates.[1][3]

[Click to download full resolution via product page](#)

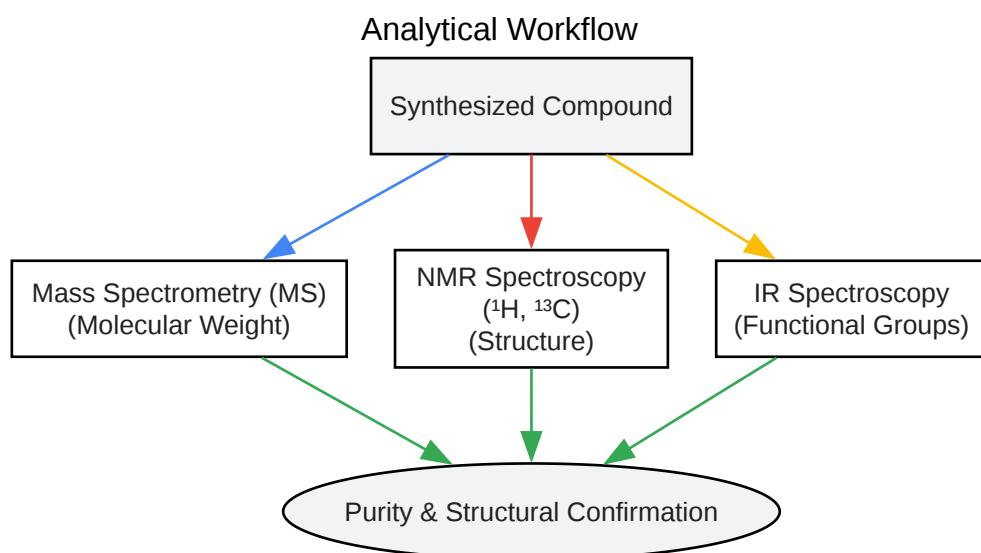
A general synthetic pathway using **2-(3-Chloropropyl)-1,3-dioxolane**.


Experimental Protocols

While specific, detailed experimental protocols from the literature are proprietary, a generalized procedure for a nucleophilic substitution reaction followed by deprotection can be outlined.

General Protocol for Nucleophilic Substitution and Deprotection:

- Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve **2-(3-Chloropropyl)-1,3-dioxolane** in an appropriate aprotic solvent (e.g., THF, DMF).
- Addition of Nucleophile: Add the desired nucleophile to the reaction mixture. The reaction may require cooling, heating, or the use of a catalyst depending on the nucleophile's reactivity.
- Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Workup: Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated ammonium chloride solution). Extract the product with an organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), and filter.
- Purification: Remove the solvent under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or distillation.
- Deprotection: Dissolve the purified intermediate in a mixture of an organic solvent and aqueous acid (e.g., THF/ H_2O with HCl or H_2SO_4).
- Deprotection Monitoring and Workup: Monitor the deprotection by TLC or GC. Once complete, neutralize the acid and perform an aqueous workup similar to step 4.
- Final Purification: Purify the resulting aldehyde product.


Experimental Workflow

[Click to download full resolution via product page](#)

A generalized experimental workflow for reactions involving **2-(3-Chloropropyl)-1,3-dioxolane**.

Spectroscopic Data and Analysis

The structural elucidation and purity assessment of **2-(3-Chloropropyl)-1,3-dioxolane** and its derivatives are typically performed using a combination of spectroscopic techniques. Mass spectrometry (MS) data is available, which can be used to confirm the molecular weight.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C) would provide detailed information about the carbon-hydrogen framework, while Infrared (IR) spectroscopy would be useful for identifying the presence of key functional groups.

[Click to download full resolution via product page](#)

A typical analytical workflow for the characterization of **2-(3-Chloropropyl)-1,3-dioxolane**.

Safety and Handling

2-(3-Chloropropyl)-1,3-dioxolane is a combustible liquid and requires careful handling in a well-ventilated area.[1][2] It is irritating to the eyes, respiratory system, and skin.[3]

Personal Protective Equipment (PPE):[1]

- Eye/Face Protection: Tightly fitting safety goggles.
- Skin Protection: Impervious and flame-resistant clothing, and gloves.
- Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or irritation is experienced.

Storage:[2][5]

- Store in a tightly closed container.
- Keep in a dry, cool, and well-ventilated place.
- Store away from incompatible materials and foodstuff containers.[2]

Conclusion

2-(3-Chloropropyl)-1,3-dioxolane is a valuable and versatile building block in organic synthesis. Its bifunctional nature, combining a masked aldehyde with a reactive alkyl chloride, provides a powerful tool for the construction of complex molecules. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(3-Chloropropyl)-1,3-dioxolane = 97.0 GC 16686-11-6 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. 2-(3-Chloropropyl)-1,3-dioxolane | CAS 16686-11-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 1,3-Dioxolane, 2-(3-chloropropyl)-2-methyl- [webbook.nist.gov]
- 5. 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane(3308-94-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- To cite this document: BenchChem. [2-(3-Chloropropyl)-1,3-dioxolane chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b091844#2-3-chloropropyl-1-3-dioxolane-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com